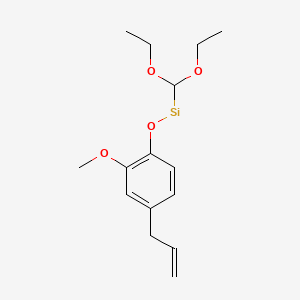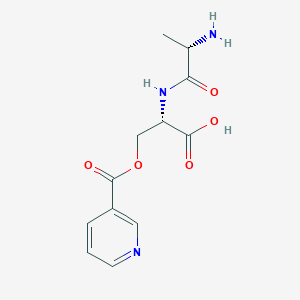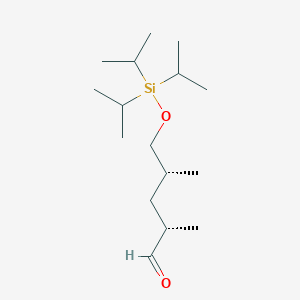
1,1'-(Buta-1,3-diyne-1,4-diyl)bis(2-iodo-4,5-dimethylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2-iodo-4,5-dimethylphenyl)-1,3-butadiyne is an organic compound characterized by its unique structure, which includes two iodinated dimethylphenyl groups attached to a butadiyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-iodo-4,5-dimethylphenyl)-1,3-butadiyne typically involves the coupling of iodinated dimethylphenyl precursors with a butadiyne moiety. Common synthetic routes may include:
Sonogashira Coupling: This method involves the coupling of an aryl iodide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Glaser Coupling: This oxidative coupling method involves the reaction of terminal alkynes in the presence of a copper catalyst to form a butadiyne linkage.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-iodo-4,5-dimethylphenyl)-1,3-butadiyne can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the butadiyne backbone or the phenyl rings.
Cycloaddition Reactions: The butadiyne moiety can undergo cycloaddition reactions, forming cyclic structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Catalysts: Used in oxidative coupling and cycloaddition reactions.
Nucleophiles: For substitution reactions, such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while cycloaddition reactions can produce cyclic compounds.
Scientific Research Applications
Materials Science: Used in the synthesis of conjugated polymers and organic semiconductors.
Organic Synthesis: Serves as a building block for more complex molecules.
Biological Research: Potential use in the development of bioactive compounds.
Medicinal Chemistry: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-iodo-4,5-dimethylphenyl)-1,3-butadiyne would depend on its specific application. In materials science, its electronic properties are of interest, while in medicinal chemistry, its interaction with biological targets would be studied. The compound’s effects are mediated through its molecular structure, which influences its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(phenyl)-1,3-butadiyne: Lacks the iodine and dimethyl groups, resulting in different reactivity and applications.
1,4-Bis(2-bromo-4,5-dimethylphenyl)-1,3-butadiyne:
Uniqueness
1,4-Bis(2-iodo-4,5-dimethylphenyl)-1,3-butadiyne is unique due to the presence of iodine atoms, which can significantly influence its chemical reactivity and potential applications. The dimethyl groups also contribute to its distinct properties compared to other butadiyne derivatives.
Properties
CAS No. |
834155-50-9 |
|---|---|
Molecular Formula |
C20H16I2 |
Molecular Weight |
510.1 g/mol |
IUPAC Name |
1-iodo-2-[4-(2-iodo-4,5-dimethylphenyl)buta-1,3-diynyl]-4,5-dimethylbenzene |
InChI |
InChI=1S/C20H16I2/c1-13-9-17(19(21)11-15(13)3)7-5-6-8-18-10-14(2)16(4)12-20(18)22/h9-12H,1-4H3 |
InChI Key |
DQYRFHQEFFMLNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)I)C#CC#CC2=C(C=C(C(=C2)C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Fluorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14189105.png)


![Morpholine, 4-[2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethyl]-](/img/structure/B14189121.png)
![8-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14189153.png)
![4,5-Dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14189155.png)
![4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14189163.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2H-1-benzopyran-2-one](/img/structure/B14189167.png)



![Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl-](/img/structure/B14189195.png)

